molecular formula C20H21N3O3 B6022820 N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ACETAMIDE

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ACETAMIDE

Cat. No.: B6022820
M. Wt: 351.4 g/mol
InChI Key: ARBMBOAFKKTZLA-UHFFFAOYSA-N
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Description

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, methoxy groups, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ACETAMIDE typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Amide Formation: The final step involves the formation of the amide bond through the reaction of the amine group on the quinoline moiety with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ACETAMIDE involves its interaction with specific molecular targets. The cyano group and quinoline moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(1,2,3,4-TETRAHYDROQUINOLINYL)ACETAMIDE
  • N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(QUINOLINYL)ACETAMIDE

Uniqueness

N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-18-10-15(12-21)16(11-19(18)26-2)22-20(24)13-23-9-5-7-14-6-3-4-8-17(14)23/h3-4,6,8,10-11H,5,7,9,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBMBOAFKKTZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCCC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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